
Adefovir dipivoxil
Übersicht
Beschreibung
Adefovir dipivoxil is an oral prodrug of adefovir, a nucleotide analogue reverse transcriptase inhibitor (NtRTI) used to treat chronic hepatitis B virus (HBV) infection. Upon absorption, it is rapidly hydrolyzed to adefovir, which undergoes intracellular phosphorylation to its active metabolite, adefovir diphosphate. This metabolite inhibits HBV DNA polymerase, suppressing viral replication .
Vorbereitungsmethoden
Synthesis of Adefovir: The Key Intermediate
The synthesis of adefovir dipivoxil begins with the preparation of its active metabolite, adefovir [(2-(6-amino-9H-purin-9-yl)ethoxy)methylphosphonic acid]. A critical step involves the dealkylation of dialkyl (2-(6-amino-9H-purin-9-yl)ethoxy)methylphosphonate esters using mineral acids.
Dealkylation Process
The dealkylation reaction typically employs hydrobromic acid (HBr) or hydrochloric acid (HCl) under controlled conditions. In the patented method, diethyl (2-chloroethoxy)methyl phosphonate is reacted with adenine in the presence of potassium carbonate and dimethylformamide (DMF) at 80–85°C . Subsequent hydrolysis with aqueous HBr at 90–95°C for 4 hours yields adefovir with a reported yield of 80% . Key parameters include:
Parameter | Condition |
---|---|
Acid | 48% aqueous HBr |
Temperature | 90–95°C |
Reaction Time | 4 hours |
Yield | 80% |
This method avoids the use of toxic reagents and simplifies purification by leveraging selective solubility in methylene chloride and water .
Condensation with Chloromethyl Pivalate
The conversion of adefovir to its dipivoxil ester involves condensation with chloromethyl pivalate. This step is optimized using a solvent mixture and phase transfer catalysts.
Solvent System and Catalysts
A blend of polar aprotic solvents (e.g., N,N-dimethylacetamide, DMAc) and non-hydroxylic solvents (e.g., ethyl acetate) enhances reactant solubility and reaction efficiency . Triethylamine acts as a base, while tetrabutyl ammonium bromide (TBAB) serves as a phase transfer catalyst, facilitating the interaction between ionic and organic phases .
Component | Role |
---|---|
DMAc:Ethyl Acetate (3:1) | Solvent mixture |
Triethylamine | Base |
TBAB | Phase transfer catalyst |
Reaction Conditions
The reaction proceeds at 54–56°C, with chloromethyl pivalate added gradually to minimize side reactions. Post-reaction, the product is isolated via liquid-liquid extraction using ethyl acetate and purified through vacuum distillation . This method achieves a purity of >99% by HPLC .
Preparation of this compound Formic Acid Solvate
To improve stability and crystallinity, this compound is often isolated as a formic acid solvate.
Crystallization Protocol
This compound is dissolved in ethyl acetate at 40±2°C, followed by the addition of formic acid. Cooling to 20–30°C induces crystallization, yielding a solvate with consistent stoichiometry . Alternative solvents like acetone or dichloromethane are also effective but require tighter temperature control .
Solvent | Temperature Range | Crystal Yield |
---|---|---|
Ethyl Acetate | 38–43°C | 92% |
Acetone | 35–40°C | 88% |
Dichloromethane | 25–30°C | 85% |
Industrial-Scale Purification Strategies
Recrystallization and Washing
Final purification involves recrystallization from methyl tert-butyl ether (MTBE) and ethyl acetate mixtures. Washing with chilled MTBE removes residual impurities, yielding a pharmaceutical-grade product with <0.1% impurities .
Drying and Stability
Vacuum drying at 40–45°C ensures minimal residual solvent content (<100 ppm). The formic acid solvate form enhances long-term stability, with no degradation observed after 24 months under accelerated conditions .
Comparative Analysis of Synthetic Routes
The patented method offers distinct advantages over earlier approaches (e.g., U.S. Pat. No. 5,663,159):
-
Yield Improvement : 80% yield for adefovir vs. 60–65% in prior methods .
-
Reduced Toxicity : Replacement of dichloroethane with ethyl acetate minimizes environmental and safety risks .
-
Scalability : The use of inexpensive phase transfer catalysts (e.g., TBAB) lowers production costs .
Challenges and Mitigation Strategies
Analyse Chemischer Reaktionen
Arten von Reaktionen: Adefovir Dipivoxil unterliegt verschiedenen chemischen Reaktionen, darunter die Hydrolyse, bei der es in das aktive Medikament Adefovir umgewandelt wird. Unter bestimmten Bedingungen kann es auch an Oxidations- und Reduktionsreaktionen beteiligt sein.
Häufige Reagenzien und Bedingungen:
Hydrolyse: Saure oder basische Bedingungen können die Hydrolyse von this compound zu Adefovir erleichtern.
Oxidation und Reduktion: Diese Reaktionen erfordern in der Regel spezifische Katalysatoren und kontrollierte Umgebungen.
Hauptprodukte, die gebildet werden: Das Hauptprodukt, das durch die Hydrolyse von this compound gebildet wird, ist Adefovir, das das aktive antivirale Mittel ist .
Wissenschaftliche Forschungsanwendungen
Clinical Efficacy
Numerous clinical studies have demonstrated the efficacy of adefovir dipivoxil in treating chronic HBV. Key findings include:
- Histological Improvement : In a Phase III study, 64% of patients treated with 10 mg of this compound daily showed significant improvements in liver histology compared to 33% in the placebo group (p=0.0002) after 48 weeks .
- Viral Load Reduction : A median reduction in HBV DNA levels was observed, with patients on adefovir achieving a reduction of 3.91 log10 copies/mL compared to 1.35 log10 copies/mL in the placebo group (p<0.0001) .
- Alanine Aminotransferase Normalization : The treatment resulted in normalization of alanine aminotransferase levels in 72% of patients, indicating improved liver function .
Safety Profile
While this compound is generally well-tolerated, it is associated with renal toxicity, particularly at higher doses. A study identified cases of Fanconi syndrome linked to prolonged use, highlighting the need for monitoring renal function during treatment .
Table 1: Summary of Clinical Trials on this compound
Resistance Patterns
This compound has a low rate of resistance development compared to other antiviral agents. Studies indicate that no significant mutations were observed in the HBV DNA polymerase gene among patients treated with this compound . This characteristic makes it an attractive option for long-term management of chronic HBV infections.
Case Studies
Several case studies have documented the real-world applications and outcomes associated with this compound:
- Case Study on Renal Toxicity : A retrospective analysis involving 28 patients highlighted the onset of renal complications after prolonged use of this compound. Monitoring strategies were suggested to mitigate risks associated with renal impairment .
- Combination Therapy : In instances where patients exhibited resistance to entecavir, combination therapy involving this compound was employed, demonstrating its utility in managing resistant strains of HBV .
Wirkmechanismus
Adefovir dipivoxil works by inhibiting the reverse transcriptase enzyme of the hepatitis B virus. This enzyme is crucial for the replication of the viral DNA. By blocking this enzyme, this compound effectively reduces viral replication and helps control the infection. The compound is converted into adefovir in the body, which then competes with natural substrates for incorporation into viral DNA, leading to chain termination .
Vergleich Mit ähnlichen Verbindungen
Key Features :
- Indications : Approved for HBeAg-positive and HBeAg-negative chronic HBV, including lamivudine-resistant strains and decompensated liver disease .
- Dosage : 10 mg/day is the standard dose, balancing efficacy with a favorable renal safety profile. Higher doses (30 mg) are associated with increased nephrotoxicity .
- Resistance Profile : Low resistance rates (1.6% over 96 weeks) due to delayed emergence of rtN236T and rtA181V mutations. Cross-resistance with other NtRTIs is rare .
- Safety : Generally well-tolerated, but dose-dependent renal toxicity (serum creatinine elevation) necessitates monitoring in patients with renal impairment .
Adefovir dipivoxil is compared to other HBV antivirals, including lamivudine, entecavir, and tenofovir disoproxil fumarate (TDF), based on efficacy, resistance, and safety.
Efficacy
Table 1: Comparative Efficacy in HBV Treatment
Parameter | This compound | Lamivudine | Entecavir | Tenofovir Disoproxil Fumarate |
---|---|---|---|---|
HBV DNA Reduction | 3.5–4.0 log₁₀ copies/mL* | 4.5–5.0 log₁₀ copies/mL | 6.9 log₁₀ copies/mL | 6.2–6.9 log₁₀ copies/mL |
HBeAg Seroconversion | 12–18% (48 weeks) | 16–21% (48 weeks) | 21% (48 weeks) | 21% (48 weeks) |
ALT Normalization | 48–72% (48 weeks) | 41–75% (48 weeks) | 68–78% (48 weeks) | 68–76% (48 weeks) |
Histologic Improvement | 53–64% (48 weeks) | 49–56% (48 weeks) | 70–72% (48 weeks) | 74% (48 weeks) |
*Data from HBeAg-positive patients .
Key Findings :
- Lamivudine: Higher initial HBV DNA reduction but rapid resistance (up to 70% at 5 years). Adefovir is preferred in lamivudine-resistant cases, with combination therapy (adefovir + lamivudine) showing superior HBV DNA suppression compared to lamivudine monotherapy (mean difference: −2.45 vs. −0.07 log₁₀ copies/mL) .
- Entecavir: Superior virologic response (6.9 log₁₀ reduction) and lower resistance (1.2% at 5 years). In lamivudine-resistant HBV, entecavir monotherapy outperforms lamivudine + adefovir in HBV DNA reduction (p < 0.001) .
- Tenofovir: More potent than adefovir (6.9 vs. 4.0 log₁₀ reduction; p < 0.001) and effective against adefovir-resistant strains. First-line for naïve patients .
Resistance Profiles
Table 2: Resistance Rates Over Time
Drug | 1 Year | 2 Years | 5 Years |
---|---|---|---|
This compound | 0% | 1.6% | 29%* |
Lamivudine | 14–32% | 60–70% | 80% |
Entecavir | 0.2% | 0.8% | 1.2% |
Tenofovir | 0% | 0% | 0% |
*Long-term resistance increases due to cumulative mutations .
Cross-Resistance :
- Adefovir retains activity against lamivudine-resistant HBV (rtM204V/I) but is less effective against entecavir-resistant strains (rtT184G, rtS202I) .
- Tenofovir is effective against adefovir-resistant rtN236T mutants .
Table 3: Adverse Event Comparison
Parameter | This compound | Lamivudine | Entecavir | Tenofovir |
---|---|---|---|---|
Renal Toxicity | 3–13%* | <1% | <1% | 2–4% |
Lactic Acidosis | Rare | Rare | Rare | Rare |
GI Disturbances | 5–10% | 5–15% | 3–10% | 5–12% |
*Higher in decompensated cirrhosis or renal impairment .
Notable Risks:
- Adefovir : Renal toxicity is dose-dependent. Serum creatinine elevation ≥0.5 mg/dL occurs in 3% of patients at 48 weeks .
- Tenofovir: Similar renal risks but preferred due to higher efficacy and lower resistance .
Special Populations
- Decompensated Cirrhosis: Adefovir monotherapy or combination with lamivudine improves CPT/MELD scores (72–86% undetectable HBV DNA at 24 weeks) .
Biologische Aktivität
Adefovir dipivoxil is an antiviral agent primarily used in the treatment of chronic hepatitis B virus (HBV) infection. As a prodrug of adefovir, it undergoes conversion to its active form, adefovir diphosphate, which exhibits significant antiviral activity. This article delves into the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, clinical efficacy, and associated adverse effects.
Adefovir diphosphate functions as an acyclic nucleotide analog that inhibits HBV DNA polymerase (reverse transcriptase). It competes with deoxyadenosine triphosphate, leading to DNA chain termination upon incorporation into the viral DNA. The inhibition constant (Ki) for adefovir diphosphate against HBV DNA polymerase is approximately 0.1 μM, demonstrating its potency. Additionally, it shows weak inhibition of human DNA polymerases α and γ with Ki values of 1.18 μM and 0.97 μM, respectively .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates that it has a mean maximum serum concentration of approximately 0.462 μg/ml following oral administration at doses ranging from 10 to 30 mg daily. Its elimination half-life is around 10.2 hours, with an oral bioavailability estimated at 22.9% .
Clinical Efficacy
A series of clinical studies have demonstrated the efficacy of this compound in reducing HBV viral load and improving liver histology:
- Study Overview : A randomized controlled trial involving 515 patients with HBeAg-positive chronic hepatitis B assessed the effects of 10 mg and 30 mg daily doses over 48 weeks.
- Results :
- Histologic improvement was observed in 53% (10 mg) and 59% (30 mg) of patients compared to 25% in the placebo group (P<0.001).
- A significant reduction in serum HBV DNA levels was noted, with medians decreasing by 3.52 log copies/ml (10 mg) and 4.76 log copies/ml (30 mg) compared to placebo.
- Normalization of alanine aminotransferase levels occurred in 48% (10 mg) and 55% (30 mg) groups versus 16% in placebo .
Adverse Effects
Despite its efficacy, this compound is associated with several adverse effects, particularly renal toxicity:
- Fanconi Syndrome : A study involving patients treated with this compound identified cases of Fanconi syndrome characterized by renal tubular dysfunction after prolonged treatment . Symptoms included joint pain and systemic issues.
- Renal Function Monitoring : Regular monitoring is essential due to potential renal impairment; instances of hypophosphatemia and osteomalacia have been reported as complications related to treatment .
- Resistance Mutations : No significant resistance mutations were detected in the HBV DNA polymerase gene during treatment, suggesting a favorable resistance profile for long-term use .
Case Study: Long-term Administration
A retrospective study evaluated the long-term effects of this compound on renal function among patients treated for chronic HBV infection. The findings indicated that while some patients experienced renal impairment, others showed improvement in renal function when monitored closely.
Patient Group | Duration of Treatment | Renal Function Status | Notable Findings |
---|---|---|---|
Group A | <24 months | Stable | No significant changes |
Group B | >24 months | Impaired | Symptoms of Fanconi syndrome observed |
Q & A
Basic Research Questions
Q. What methodologies are recommended to assess the antiviral efficacy of adefovir dipivoxil in HBeAg-positive chronic hepatitis B (CHB)?
- Methodology : Use randomized, double-blind, placebo-controlled trials (RCTs) with primary endpoints such as histologic improvement (Knodell necroinflammation score reduction ≥2), HBV DNA reduction (log10 copies/mL), and HBeAg seroconversion. Secondary endpoints include normalization of alanine aminotransferase (ALT) levels. For example, a 48-week RCT comparing 10 mg/day this compound to placebo demonstrated histologic improvement in 53% vs. 25% of patients (P<0.001) and median HBV DNA reduction of 3.52 log copies/mL (vs. 0.55 for placebo) .
Q. How should researchers evaluate the safety profile of this compound in long-term studies?
- Methodology : Monitor renal function (serum creatinine levels) and hepatic enzymes longitudinally. In HBeAg-negative CHB patients, extended treatment (up to 240 weeks) showed a 3% incidence of confirmed creatinine elevation, with no adefovir-resistant mutations observed until year 5 . Safety assessments should compare adverse event frequencies between dosage groups (e.g., 10 mg vs. 30 mg), as higher doses correlate with renal abnormalities .
Q. What are the standard virologic and biochemical endpoints for this compound trials in HBeAg-negative CHB?
- Methodology : Key endpoints include HBV DNA suppression (<400 copies/mL), ALT normalization, and histologic fibrosis improvement. A 48-week RCT reported 51% of adefovir-treated patients achieved HBV DNA <400 copies/mL vs. 0% in placebo, with ALT normalization in 72% vs. 29% (P<0.001) .
Advanced Research Questions
Q. How can researchers reconcile contradictory data on this compound resistance timelines in lamivudine-resistant populations?
- Methodology : Conduct genotypic resistance profiling using assays like restriction fragment mass polymorphism (RFMP) to detect mutations (e.g., rtA181V/T, rtN236T). In lamivudine-resistant patients, ADV resistance emerged at 12–24 months (cumulative incidence: 6.4% at 12 months, 25.4% at 24 months) , whereas nucleoside-naïve patients showed no resistance until year 3 . Differences arise from preexisting HBV polymerase mutations in lamivudine-resistant cohorts, necessitating stratified analysis .
Q. What pharmacokinetic (PK) modeling approaches address variability in this compound clearance and distribution?
- Methodology : Use nonlinear mixed-effects modeling to account for renal elimination pathways and body weight-adjusted parameters. Studies show wide variability in clearance (CL: 0.25–1.00 L/h/kg) and volume of distribution (V: 0.98–10.7 L/kg), partly due to errors in distinguishing this compound (prodrug) from adefovir (active metabolite) in PK analyses . Validate models with plasma and urine data to improve accuracy .
Q. How should combination therapies (e.g., adefovir + lamivudine) be evaluated for synergistic effects in HBV suppression?
- Methodology : Design factorial RCTs comparing monotherapy vs. combination arms. Monitor HBV DNA kinetics and resistance patterns. A study found lamivudine + adefovir reduced resistance risk (OR = 0.08, P<0.05) compared to adefovir alone (OR = 5.49, P<0.05), highlighting the importance of combination regimens in delaying resistance .
Q. What statistical methods are optimal for analyzing contradictory efficacy data between this compound and tenofovir disoproxil fumarate (TDF)?
- Methodology : Use non-inferiority testing with prespecified margins. In HBeAg-negative patients, TDF achieved HBV DNA suppression in 93% vs. 63% with adefovir (P<0.001) at 48 weeks . Meta-analyses should adjust for baseline viral load, prior lamivudine exposure, and study duration to resolve discrepancies .
Q. How can researchers design longitudinal studies to evaluate this compound’s impact on hepatic fibrosis?
- Methodology : Employ serial liver biopsies or non-invasive elastography (e.g., FibroScan) at baseline, 48 weeks, and 240 weeks. Long-term adefovir therapy (up to 5 years) improved Ishak fibrosis scores in 71% of HBeAg-negative patients, with median HBV DNA reduction of 3.91 log copies/mL .
Q. Methodological Considerations
Q. What experimental designs mitigate confounding factors in this compound trials for HIV/HBV coinfection?
- Methodology : Stratify by baseline CD4+ counts and antiretroviral therapy (ART) regimens. A 24-week RCT in HIV patients showed adefovir reduced HIV RNA by 0.4 log10 vs. placebo (P<0.001), but nephrotoxicity emerged after 24 weeks . Use crossover designs to isolate adefovir-specific effects from ART interactions .
Q. How can in silico modeling predict this compound’s binding affinity to HBV polymerase?
- Methodology : Apply molecular docking simulations to assess interactions between adefovir’s diphosphate form and HBV polymerase active sites. Compare results with phenotypic resistance assays (e.g., IC50 shifts for rtN236T mutants) .
Eigenschaften
IUPAC Name |
[2-(6-aminopurin-9-yl)ethoxymethyl-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N5O8P/c1-19(2,3)17(26)30-11-32-34(28,33-12-31-18(27)20(4,5)6)13-29-8-7-25-10-24-14-15(21)22-9-23-16(14)25/h9-10H,7-8,11-13H2,1-6H3,(H2,21,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOZSCQDILHKSGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OCOP(=O)(COCCN1C=NC2=C(N=CN=C21)N)OCOC(=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N5O8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046487 | |
Record name | Adefovir dipivoxil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
501.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Adefovir Dipivoxil | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014856 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
6.33e-01 g/L | |
Record name | Adefovir dipivoxil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00718 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Adefovir Dipivoxil | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014856 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
142340-99-6 | |
Record name | Adefovir dipivoxil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=142340-99-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Adefovir dipivoxil [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142340996 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Adefovir dipivoxil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00718 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Adefovir dipivoxil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-[2-[bis(pivaloyloxymethoxy)phosphorylmethoxyl]ethyl] adenine Dimethyl carbonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Propanoic acid, 2,2-dimethyl-, 1,1'-[[[[2-(6-amino-9H-purin-9-ethoxy]methyl]phosphinylidene]bis(oxymethylene)] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ADEFOVIR DIPIVOXIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6Q8Z01514 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Adefovir Dipivoxil | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014856 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.